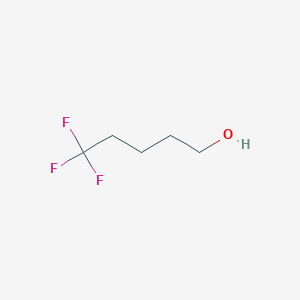

5,5,5-Trifluoropentan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5,5-trifluoropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c6-5(7,8)3-1-2-4-9/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHMIKSCDKSJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377829 | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-61-4 | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-trifluoropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,5,5-Trifluoropentan-1-ol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can profoundly influence the biological activity and pharmacokinetic profile of a compound.[1] Among the various fluorinated building blocks, 5,5,5-Trifluoropentan-1-ol stands out as a versatile synthon, offering a terminal trifluoromethyl group on a flexible five-carbon chain. This guide provides an in-depth technical overview of 5,5,5-Trifluoropentan-1-ol, covering its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and professionals in the field of drug development.

Core Molecular and Physicochemical Properties

5,5,5-Trifluoropentan-1-ol is a colorless liquid at room temperature, characterized by the presence of a highly stable trifluoromethyl group at the terminus of a pentanol backbone.[2] This structural feature significantly influences its physical and chemical properties compared to its non-fluorinated analog, 1-pentanol.

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties of 5,5,5-Trifluoropentan-1-ol is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 142.12 g/mol | [3] |

| Molecular Formula | C₅H₉F₃O | [3] |

| CAS Number | 352-61-4 | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 147-148 °C | Oakwood Chemical |

| Density | 1.315 g/cm³ | Oakwood Chemical |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

| Calculated logP | ~1.5 (Predicted) | |

| pKa | ~16-18 (Predicted, similar to other primary alcohols) |

Note: Predicted values for logP and pKa are based on computational models and the properties of similar structures.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a powerful modulator of molecular properties in drug design.[4] Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.

-

Increased Lipophilicity: The CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Modulation of Acidity/Basicity: The inductive effect of the CF₃ group can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interaction with biological targets.[1]

Synthesis of 5,5,5-Trifluoropentan-1-ol

While several synthetic routes to fluorinated alcohols exist, a common and practical approach for the preparation of 5,5,5-Trifluoropentan-1-ol involves the reduction of a suitable carboxylic acid or ester precursor, such as 5,5,5-trifluoropentanoic acid or its ethyl ester.

Caption: Plausible synthetic routes to 5,5,5-Trifluoropentan-1-ol.

Protocol: Reduction of Ethyl 5,5,5-Trifluoropentanoate

This protocol describes a representative procedure for the synthesis of 5,5,5-Trifluoropentan-1-ol via the reduction of its corresponding ethyl ester.

Materials:

-

Ethyl 5,5,5-trifluoropentanoate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable co-reagent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Ester: The flask is cooled in an ice bath, and a solution of ethyl 5,5,5-trifluoropentanoate in anhydrous diethyl ether is added dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath.

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation to yield pure 5,5,5-Trifluoropentan-1-ol.

Chemical Reactivity and Applications in Synthesis

The primary alcohol functionality of 5,5,5-Trifluoropentan-1-ol allows for a range of common chemical transformations, making it a valuable building block for introducing the 5,5,5-trifluoropentyl moiety into more complex molecules.

Caption: Key chemical transformations of 5,5,5-Trifluoropentan-1-ol.

Case Study: Esterification

Esterification is a fundamental reaction of alcohols. The following is a general protocol for the synthesis of an ester from 5,5,5-Trifluoropentan-1-ol.

Procedure: Fischer Esterification

-

Reaction Setup: In a round-bottom flask, combine 5,5,5-Trifluoropentan-1-ol and a carboxylic acid (e.g., acetic acid) in a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation or column chromatography.

Relevance in Drug Development

The incorporation of fluorinated alkyl chains is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. The 5,5,5-trifluoropentyl group, accessible from 5,5,5-Trifluoropentan-1-ol, can serve as a bioisostere for other alkyl groups, offering improved metabolic stability and lipophilicity.

Analytical Characterization

The purity and identity of 5,5,5-Trifluoropentan-1-ol are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for assessing the purity of volatile compounds like 5,5,5-Trifluoropentan-1-ol. A typical GC method would involve a non-polar or medium-polarity column (e.g., DB-5ms) with a temperature gradient. The mass spectrum would show a molecular ion peak (or fragments corresponding to its loss) and a characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the different methylene groups and the hydroxyl proton. The signals for the protons closer to the trifluoromethyl group will be shifted downfield and may show coupling to the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet due to coupling with the adjacent methylene protons.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 5,5,5-Trifluoropentan-1-ol would be characterized by a broad O-H stretching band around 3300 cm⁻¹, C-H stretching bands around 2900 cm⁻¹, and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Safety and Handling

5,5,5-Trifluoropentan-1-ol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

5,5,5-Trifluoropentan-1-ol is a valuable fluorinated building block with significant potential in organic synthesis and drug discovery. Its unique combination of a terminal trifluoromethyl group and a reactive primary alcohol functionality allows for the strategic introduction of a metabolically stable and lipophilic moiety into a wide range of molecular scaffolds. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

-

Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities. Environmental Science & Technology Letters. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]

-

Practical and Straightforward Stereoselective Synthesis of (S)- 5,5,5,5',5',5'-Hexafluoroleucine. ResearchGate. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. Available at: [Link]

-

Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

The Synthesis and Versatility of 5-Bromopentan-1-ol: A Key Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediate. Chemical Science. Available at: [Link]

-

13C NMR Spectroscopy. Georg Thieme Verlag. Available at: [Link]

-

19Flourine NMR. University of Ottawa. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

5,5,5-Trifluoro-1-pentene | C5H7F3 | CID 22988563. PubChem. Available at: [Link]

-

5.5: Chemical Shift. Chemistry LibreTexts. Available at: [Link]

-

19F NMR spectroscopy. YouTube. Available at: [Link]

-

13C NMR Spectroscopy. chemconnections.org. Available at: [Link]

-

Spin-spin splitting and coupling. University of Colorado Boulder. Available at: [Link]

-

A general enantioselective route to the chamigrene natural product family. California Institute of Technology. Available at: [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0169698). NP-MRD. Available at: [Link]

-

5,5,5-Trifluoropentan-1-ol. Oakwood Chemical. Available at: [Link]

Sources

Technical Guide: 5,5,5-Trifluoropentan-1-ol

Topic: Discovery and Technical Synthesis of 5,5,5-Trifluoropentan-1-ol Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

From Synthetic Building Block to Bioisosteric Linker

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a pivotal tool for modulating lipophilicity (

This guide details the discovery context, optimized synthetic routes, and application of 5,5,5-trifluoropentan-1-ol as a precursor for high-value pharmacophores, including Selective Estrogen Receptor Degraders (SERDs) and mTORC1 modulators.

Chemical Profile

| Property | Specification |

| IUPAC Name | 5,5,5-Trifluoropentan-1-ol |

| CAS Number | 352-61-4 |

| Molecular Formula | |

| Molecular Weight | 142.12 g/mol |

| Structure | |

| Appearance | Colorless liquid |

| Boiling Point | ~147-148 °C |

| Key Reactivity | Primary alcohol nucleophilicity; |

Synthetic Evolution: The "Discovery" of a Scalable Route

The "discovery" of 5,5,5-trifluoropentan-1-ol is not defined by a single isolation event from nature but by the evolution of synthetic methodology to access trifluoromethylated aliphatic chains. Early methods relied on hazardous fluorinating agents or low-yielding radical additions. Modern protocols prioritize atom economy and safety.

Historical Route: Grignard Chain Extension

Early synthesis often utilized the reactivity of 3,3,3-trifluoropropyl halides. This method, while effective on a small scale, suffers from the high cost of the trifluoropropyl starting material and the sensitivity of Grignard reagents.

Mechanism: Nucleophilic attack of the Grignard reagent on the epoxide ring.

The Modern Standard: Carboxylic Acid Reduction

The most robust and scalable route involves the reduction of 5,5,5-trifluoropentanoic acid (CAS 407-62-5). This acid is now commercially available, derived from the telomerization of trifluoroethylene or similar industrial fluoro-feedstocks.

Mechanism: Hydride transfer from Borane or Lithium Aluminum Hydride (

Detailed Experimental Protocols

Protocol A: Reduction via Borane-THF (Preferred for Purity)

Rationale: Borane reduction is chemoselective for carboxylic acids in the presence of other functional groups and avoids the harsh basic conditions of

Reagents:

-

5,5,5-Trifluoropentanoic acid (1.0 equiv)[2]

-

Borane-tetrahydrofuran complex (

), 1.0 M solution (1.2 - 1.5 equiv) -

Anhydrous THF (Solvent)

-

Methanol (Quenching agent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with 5,5,5-trifluoropentanoic acid and anhydrous THF (

concentration) under -

Addition: Add

solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Hydrogen gas evolution. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. If conversion is incomplete (check via TLC/GC), heat to mild reflux (60 °C) for 2 hours.

-

Quenching: Cool to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks the borate ester complex.

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate (

) and wash with -

Purification: Dry the organic layer over

, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Activation to Alkyl Iodide (Gateway to Drug Synthesis)

Rationale: The alcohol itself is rarely the final drug. It is almost always converted to an alkyl halide (iodide or bromide) to serve as an alkylating agent for pharmacophores (e.g., phenols, amines).

Reagents:

-

5,5,5-Trifluoropentan-1-ol (1.0 equiv)

-

Triphenylphosphine (

) (1.5 equiv) -

Iodine (

) (1.25 equiv) -

Imidazole (1.55 equiv)

-

Dichloromethane (

)

Step-by-Step Workflow:

-

Dissolution: Dissolve

and Imidazole in DCM at 0 °C. -

Iodine Addition: Add

in portions. The solution will turn dark brown/yellow. Stir for 15 mins. -

Alcohol Addition: Add 5,5,5-trifluoropentan-1-ol dropwise.

-

Reaction: Warm to RT and stir for 12 hours. The formation of Triphenylphosphine oxide (

) drives the reaction. -

Workup: Dilute with hexanes (precipitates

). Filter through a silica pad. Concentrate the filtrate to yield 5,5,5-trifluoro-1-iodopentane .

Visualization: Synthetic Pathways & Applications

Figure 1: Synthetic workflow from precursors to pharmaceutical applications.

Applications in Drug Development[3][4]

Selective Estrogen Receptor Degraders (SERDs)

The 5,5,5-trifluoropentyl chain is a critical structural motif in the design of "pure" antiestrogens. Unlike Tamoxifen (a SERM), pure antiestrogens like Fulvestrant (ICI 182,780) completely degrade the estrogen receptor.

-

Mechanism: The long fluorinated side chain protrudes from the ligand-binding pocket, disrupting the folding of Helix-12. This exposes hydrophobic residues, marking the receptor for proteasomal degradation.

-

Role of 5,5,5-Trifluoropentan-1-ol: It serves as the lipophilic "tail" precursor. The

group prevents rapid metabolic oxidation at the chain terminus, significantly extending the drug's half-life compared to non-fluorinated alkyl chains.

mTORC1 Pathway Modulators

Recent patents (e.g., US10752644B2) utilize 5,5,5-trifluoropentan-1-ol to synthesize leucine analogs (e.g., 7,7,7-trifluoroheptanoic acid derivatives) that bind to Sestrin2 .[3]

-

Function: These small molecules modulate the Sestrin-GATOR2 interaction, indirectly controlling the mTORC1 signaling pathway, which is implicated in aging, cancer, and diabetes.[3]

Bioisosteric Replacement

In "Hit-to-Lead" optimization, replacing a standard

-

Increased Lipophilicity:

is more lipophilic than -

Dipole Modulation: The

bond introduces a strong dipole without being a hydrogen bond donor. -

Metabolic Shielding: The strong

bonds (approx. 116 kcal/mol) render the terminal position inert to oxidative attack.

References

-

Reduction of Fluoro-Acids: Rössle, M., Del Valle, D. J., & Krische, M. J. (2011). Diastereo- and Enantioselective Iridium-Catalyzed Carbonyl (Hydroxymethyl)allylation. Organic Letters, 13(6), 1482–1489. Link (Cites use of commercial 5,5,5-trifluoropentan-1-ol).

-

mTORC1 Modulators Patent: Saxton, R. A., et al. (2020). Modulators of Sestrin-GATOR2 interaction and uses thereof. US Patent 10,752,644 B2. Link (Details conversion of 5,5,5-trifluoropentan-1-ol to iodide).

-

Grignard & Epoxide Chemistry: Agett, A. H. (1940). The Reaction of Ethylene Oxide with Various Grignard Reagents. Michigan State University Dissertation. Link (Foundational chemistry for chain extension).

-

SERD Mechanism: Wakeling, A. E., & Bowler, J. (1987). Steroidal Pure Antioestrogens. Journal of Endocrinology, 112(1), R7-R10. Link (Contextualizes the need for degradation-resistant side chains).

-

General Fluorine Chemistry: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

An In-depth Technical Guide to the Physical Properties of 5,5,5-Trifluoropentan-1-ol

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic molecules represents a cornerstone of molecular design.[1] The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's physicochemical properties, capable of enhancing metabolic stability, binding affinity, and bioavailability.[1][2] 5,5,5-Trifluoropentan-1-ol (CAS: 352-61-4) is an exemplar of this class of compounds, embodying the unique characteristics imparted by terminal fluorination on an aliphatic alcohol chain. This guide provides an in-depth analysis of its core physical properties, offering both quantitative data and the underlying scientific principles for researchers, scientists, and drug development professionals. We will explore the causality behind its distinct characteristics and provide standardized protocols for their validation.

Core Physical Properties: A Quantitative Overview

The introduction of a terminal trifluoromethyl group significantly alters the physical properties of the pentanol backbone when compared to its non-fluorinated analog, 1-pentanol. These differences are not merely numerical but are indicative of profound changes in intermolecular forces and molecular polarity.

| Property | 5,5,5-Trifluoropentan-1-ol | 1-Pentanol (for comparison) |

| Molecular Formula | C₅H₉F₃O | C₅H₁₂O |

| Molecular Weight | 142.12 g/mol [3] | 88.15 g/mol |

| Appearance | Clear, colorless liquid | Colorless liquid |

| Boiling Point | 147-148 °C[3] | 137-139 °C |

| Density | 1.315 g/mL[3] | 0.811 g/mL |

| Refractive Index (n₂₀/D) | Data not available | 1.410[4] |

| Flash Point | 49.3 ± 17.0 °C[5] | 49 °C |

| Solubility | Limited solubility in water; soluble in organic solvents. | Slightly soluble in water (2.7 g/100 mL) |

| Melting Point | Data not available | -78 °C |

| Viscosity | Data not available | 3.63 mPa·s at 20 °C |

Expert Analysis: The Causality Behind the Properties

The observed physical properties of 5,5,5-Trifluoropentan-1-ol are a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group.[6]

-

Boiling Point Elevation: Contrary to what might be expected from the loss of some van der Waals interactions with the replacement of H with F, the boiling point is significantly higher than that of 1-pentanol. This is attributable to the strong inductive effect of the CF₃ group, which increases the acidity of the hydroxyl proton. This leads to stronger hydrogen bonding between molecules, requiring more energy to overcome these intermolecular forces and transition to the gaseous state.[7]

-

Increased Density: The density is substantially higher than its non-fluorinated counterpart. This is a straightforward consequence of the much higher atomic mass of fluorine (18.998 amu) compared to hydrogen (1.008 amu). The three fluorine atoms add significant mass without a proportional increase in molecular volume.

-

Solubility Profile: The CF₃ group is highly hydrophobic (lipophilic).[8] While the hydroxyl group can participate in hydrogen bonding with water, the long, fluorinated alkyl chain dominates the molecule's character, leading to limited water solubility.[9] However, this enhanced lipophilicity makes it readily soluble in a wide range of organic solvents, a crucial property for its use in synthesis.[9] Interestingly, studies have shown that for delta- and epsilon-(trifluoromethyl) compounds like this one, the inductive effect on the hydroxyl group can actually make them more hydrophilic than their parent compounds, though still with limited overall water solubility.[8]

Experimental Protocols for Property Validation

The following section details standardized, self-validating methodologies for the experimental determination of the key physical properties of liquid alcohols like 5,5,5-Trifluoropentan-1-ol.

Determination of Boiling Point via Distillation

The boiling point is a fundamental property reflecting the strength of intermolecular forces.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Simple distillation is a robust method for its determination.

-

Methodology:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

-

Place a sample of 5,5,5-Trifluoropentan-1-ol (e.g., 25 mL) and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Caption: Workflow for Boiling Point Determination.

Density Measurement Using a Pycnometer

A pycnometer, or specific gravity bottle, allows for the precise determination of density.

-

Principle: Density is determined by measuring the mass of a known volume of the liquid.

-

Methodology:

-

Clean and thoroughly dry the pycnometer. Determine its mass when empty (m₁).

-

Fill the pycnometer with distilled water of a known temperature (e.g., 20°C) and determine its mass (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 5,5,5-Trifluoropentan-1-ol at the same temperature and weigh it (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a measure of how light propagates through the substance and is a characteristic property.

-

Principle: An Abbe refractometer measures the critical angle of refraction of a liquid placed between two prisms to determine its refractive index.

-

Methodology:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of 5,5,5-Trifluoropentan-1-ol to the lower prism.

-

Close the prisms and allow the temperature to equilibrate (typically 20°C).

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the scale.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 5,5,5-Trifluoropentan-1-ol [oakwoodchemical.com]

- 4. refractiveindex.info [refractiveindex.info]

- 5. 5,5,5-Trifluoropentan-1-ol | 352-61-4 [sigmaaldrich.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]

A Comprehensive Guide to the Preliminary Biological Screening of 5,5,5-Trifluoropentan-1-ol

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, bioavailability, and target affinity. This guide presents a comprehensive framework for the preliminary biological screening of 5,5,5-Trifluoropentan-1-ol, a novel fluorinated alcohol. As no prior biological data for this specific molecule is publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines a logical, tiered approach to elucidate its foundational biological and toxicological profile. We will delve into the rationale behind each experimental choice, provide detailed, field-proven protocols for key in vitro assays, and offer insights into data interpretation to guide subsequent research and development decisions.

Introduction: The Rationale for Screening 5,5,5-Trifluoropentan-1-ol

The introduction of a trifluoromethyl (CF3) group can dramatically alter a molecule's physicochemical properties, making it a valuable tool in drug design. This is often done to block metabolic oxidation of a reactive methyl group or to modify the electronic and steric properties of a lead compound. Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (Prozac) and the HIV reverse transcriptase inhibitor efavirenz (Sustiva).

5,5,5-Trifluoropentan-1-ol is a short-chain alcohol with a terminal trifluoromethyl group. While the biological activities of this specific molecule are unknown, its structure warrants investigation. Short-chain alcohols can exhibit a range of biological effects, and the presence of the highly electronegative and lipophilic CF3 group may confer unique properties. This preliminary screening aims to establish a foundational understanding of its biological potential and liabilities through a systematic in vitro evaluation.

Initial Steps: Physicochemical Characterization

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible results.[1]

Key Parameters to Determine:

-

Purity: To be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High purity is crucial to ensure that any observed biological activity is attributable to the compound of interest.

-

Solubility: To be determined in aqueous buffers (e.g., phosphate-buffered saline, PBS) and common organic solvents (e.g., dimethyl sulfoxide, DMSO). Knowledge of a compound's solubility is critical for preparing stock solutions and understanding its potential for formulation.[1]

-

Lipophilicity (LogP/LogD): This can be experimentally determined or computationally predicted. Lipophilicity influences a compound's ability to cross cell membranes and can impact its pharmacokinetic profile.

-

Chemical Stability: To be assessed in the solvents and buffers used for the biological assays to ensure the compound does not degrade under experimental conditions.

A Tiered Approach to In Vitro Biological Screening

A tiered or cascaded approach to screening is an efficient strategy to progressively build a profile of a novel compound. This begins with broad, high-throughput assays and moves towards more specific, mechanism-of-action studies based on initial findings.

Caption: A tiered workflow for the preliminary biological screening of 5,5,5-Trifluoropentan-1-ol.

Tier 1: Primary Screening

Determining the cytotoxic potential of a novel compound is a critical first step in any biological screening cascade. These assays measure the degree to which a compound induces cell damage or death.

Recommended Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases can reduce MTT to a purple formazan product. A reduction in color indicates a decrease in cell viability.

-

LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis, a hallmark of necrosis.[2][3][4]

These assays should be performed on a panel of cell lines, including both cancerous (e.g., HeLa, A549) and non-cancerous (e.g., HEK293, fibroblasts) cells, to assess for any selective toxicity.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Assay | IC50 (µM) |

| HeLa | MTT | 75.2 |

| A549 | MTT | 98.5 |

| HEK293 | MTT | > 200 |

| HeLa | LDH | 82.1 |

| A549 | LDH | 110.3 |

| HEK293 | LDH | > 200 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[5][6]

Many novel synthetic compounds are screened for their potential as antimicrobial agents. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of clinically relevant bacteria and fungi.[7][8][9][10]

Recommended Panel of Microorganisms:

-

Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungus: Candida albicans

Data Presentation: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

| S. aureus | 128 |

| S. pneumoniae | > 256 |

| E. coli | > 256 |

| P. aeruginosa | > 256 |

| C. albicans | > 256 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

For any compound with therapeutic potential, understanding its metabolic stability is crucial. A compound that is rapidly metabolized may have a short half-life in the body, limiting its efficacy. The in vitro liver microsomal stability assay is a common method to assess this.[11][12][13][14][15][16]

This assay measures the rate of disappearance of the compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Data Presentation: Hypothetical Metabolic Stability Data

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 45 | 15.4 |

| Rat | 25 | 27.7 |

| Mouse | 18 | 38.5 |

A shorter half-life indicates lower metabolic stability.[17]

Tier 2: Mechanistic Elucidation (Conditional)

If significant cytotoxicity is observed in the primary screening, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a key consideration.

Caption: A simplified diagram illustrating a potential mechanism of cytotoxicity via apoptosis.

Caspases are a family of proteases that are central to the apoptotic process. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[18][19][20][21] A variety of commercially available kits can be used to measure the activity of these caspases in cells treated with the test compound. An increase in caspase-3/7 activity would suggest that the observed cytotoxicity is, at least in part, due to the induction of apoptosis.

Experimental Protocols

MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[22][23][24]

-

Compound Treatment: Prepare serial dilutions of 5,5,5-Trifluoropentan-1-ol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22][25]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[25]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]

LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[3]

-

Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.[3]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[2]

-

Stop Reaction and Data Acquisition: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).[2]

Broth Microdilution MIC Assay

-

Compound Preparation: Prepare a stock solution of 5,5,5-Trifluoropentan-1-ol and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7]

-

Inoculation: Add the diluted bacterial or fungal suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[10]

Liver Microsomal Stability Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), a buffer (e.g., potassium phosphate buffer, pH 7.4), and 5,5,5-Trifluoropentan-1-ol at a final concentration of 1 µM.[11][12][16]

-

Initiation of Reaction: Pre-warm the reaction mixture at 37°C. Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).[11]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.[14]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will be used to calculate the half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

This guide provides a robust framework for the initial biological evaluation of 5,5,5-Trifluoropentan-1-ol. The data generated from this preliminary screening will be instrumental in making informed decisions about the future of this compound.

-

Favorable Outcome: If the compound exhibits low cytotoxicity, good metabolic stability, and interesting antimicrobial activity, further studies would be warranted. These could include screening against a broader panel of microorganisms, mechanism of action studies for the antimicrobial effect, and initial in vivo toxicity and efficacy studies in animal models.

-

Unfavorable Outcome: If the compound demonstrates high cytotoxicity against both cancerous and non-cancerous cell lines and poor metabolic stability, it may be deprioritized for further development as a therapeutic agent. However, it could still be a useful tool compound for biological research.

The systematic approach outlined in this guide will ensure that the initial biological characterization of 5,5,5-Trifluoropentan-1-ol is comprehensive, scientifically sound, and provides a solid foundation for any future research endeavors.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

-

FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

- Ingólfsson, H. I., et al. (2010). Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal, 99(5), 1644-1652.

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

- Martin, S. E., & Shales, M. (2012). Rational Methods for the Selection of Diverse Screening Compounds. Methods in molecular biology (Clifton, N.J.), 929, 133–157.

- Papoian, R., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 95-102.

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical Properties of 8-2 Fluorinated Telomer B Alcohol. Retrieved from [Link]

- Li, A. P. (2018). Drug metabolism in drug discovery and development. Acta pharmaceutica Sinica. B, 8(4), 531–537.

- Papoian, R., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 508, 95–102.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

-

Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Retrieved from [Link]

-

Miljøstyrelsen. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

- Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future science OA, 3(3), FSO199.

-

WuXi AppTec. (2024). ADME 101: Drug Metabolism Studies. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). -1 PHYSICO-CHEMICAL PROPERTIES OF SELECTED SHORT-CHAIN PFAS (AND PFOS, PFOA AND 8:2 FTOH FOR REFERENCE TO C8). Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2018). Strategy for Extending Half-life in Drug Design and Its Significance. ACS medicinal chemistry letters, 9(4), 319–323.

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

- Mason, T. J., et al. (2023). Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. Physical chemistry chemical physics : PCCP, 25(36), 24197–24208.

-

CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]

Sources

- 1. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. protocols.io [protocols.io]

- 10. cgspace.cgiar.org [cgspace.cgiar.org]

- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. researchgate.net [researchgate.net]

- 13. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 17. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 20. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. atcc.org [atcc.org]

- 23. texaschildrens.org [texaschildrens.org]

- 24. researchgate.net [researchgate.net]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Reactivity and Strategic Application of 5,5,5-Trifluoropentan-1-ol

Executive Summary

5,5,5-Trifluoropentan-1-ol (CAS: 352-61-4) is a specialized fluorinated building block that bridges the gap between standard aliphatic linkers and highly fluorinated, electron-deficient scaffolds. Unlike its shorter-chain analogue 2,2,2-trifluoroethanol (TFE), which exhibits significant acidity and reduced nucleophilicity, 5,5,5-trifluoropentan-1-ol retains the nucleophilic character of a standard primary alcohol while introducing a metabolically stable, lipophilic trifluoromethyl (

This guide details the physicochemical profile, reactivity patterns, and validated experimental protocols for utilizing this molecule in high-value drug development campaigns, specifically as a bioisostere for pentyl chains or as a metabolic blocker.

Part 1: Electronic & Physicochemical Profile

The Inductive "Fall-Off" Effect

A common misconception in organofluorine chemistry is assuming all fluoro-alcohols are acidic. The electron-withdrawing group (EWG) power of the

-

2,2,2-Trifluoroethanol (2 carbons): Strong -I effect. pKa

12.4. Poor nucleophile. -

5,5,5-Trifluoropentan-1-ol (5 carbons): Negligible -I effect at the hydroxyl center. pKa

15.8–16.0 (comparable to

Implication: You should treat the hydroxyl group of 5,5,5-trifluoropentan-1-ol as a standard primary nucleophile . It does not require the specialized activation conditions used for TFE or hexafluoroisopropanol.

Physicochemical Properties Data[1][2]

| Property | 5,5,5-Trifluoropentan-1-ol | Impact on Drug Design | |

| Molecular Weight | 142.12 g/mol | 88.15 g/mol | Slight mass penalty. |

| LogP (Lipophilicity) | ~1.8 - 2.0 | 1.51 | |

| H-Bond Donor | Yes (Primary OH) | Yes | Identical binding capability at the head group. |

| Metabolic Stability | High ( | Low | |

| 19F NMR Signal | N/A | Enables distinct reaction monitoring in crude mixtures. |

Part 2: Reactivity & Synthetic Protocols[3][4]

Nucleophilic Substitution (Activation)

Because the hydroxyl group is not activated by the distant fluorine atoms, it is a poor leaving group on its own. It must be activated via mesylation, tosylation, or Mitsunobu conditions to serve as a linker.

Protocol A: Self-Validating Tosylation

Objective: Convert 5,5,5-trifluoropentan-1-ol to 5,5,5-trifluoropentyl-4-methylbenzenesulfonate.

Reagents:

-

Substrate: 5,5,5-Trifluoropentan-1-ol (1.0 equiv)

-

Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Base: Triethylamine (TEA) (1.5 equiv)

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM (

)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Charge with alcohol and DCM. Cool to 0°C. -

Addition: Add TEA and DMAP. Stir for 5 minutes.

-

Reaction: Add TsCl portion-wise over 10 minutes to control exotherm.

-

Monitoring (The "Self-Validating" Step):

-

TLC:

of product will be significantly higher than alcohol (use 20% EtOAc/Hex). -

19F NMR Check: Take a 50

aliquot. The

-

-

Workup: Quench with saturated

. Extract with DCM. Wash with brine. Dry over -

Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient).

Oxidation to Aldehyde

The oxidation of this alcohol yields 5,5,5-trifluoropentanal, a versatile intermediate for reductive aminations.

Note: Avoid Jones Oxidation as it often over-oxidizes to the carboxylic acid and can degrade the fluorinated tail under harsh acidic conditions. Dess-Martin Periodinane (DMP) is the superior choice.

Key Precaution: The resulting aldehyde is volatile and prone to hydration (gem-diol formation) due to the electron-withdrawing nature of the chain, though less so than trifluoroacetaldehyde.

Part 3: Metabolic & Strategic Logic (Visualized)

The primary reason to select this linker over a standard pentyl chain is to block

Diagram 1: Metabolic Fate & Bioisosterism

Caption: Comparative metabolic stability showing the blockade of terminal oxidation by the trifluoromethyl group.

Diagram 2: Synthetic Divergence Workflow

This workflow illustrates how to process the alcohol into three distinct chemical "warheads" for drug conjugation.

Caption: Divergent synthetic pathways for converting the hydroxyl group into electrophilic or coupling-ready functionalities.

Part 4: Application in Medicinal Chemistry[1][3]

The "Fluorine Scan" Strategy

In Lead Optimization, replacing a methyl or ethyl group with

-

Volume Conservation: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å). The steric demand of the

group is roughly equivalent to an isopropyl group, not a methyl group. -

Dipole Modulation: The

group introduces a strong dipole moment (

19F NMR as a Diagnostic Tool

One of the most underutilized features of this molecule is its utility as an NMR spy.

-

Chemical Shift: The

triplet appears distinctively around -64 ppm. -

Utility: When this linker is attached to a complex drug scaffold, the 1H NMR spectrum often becomes crowded (the "forest of peaks"). The 19F signal remains a clean, isolated singlet or triplet, allowing for precise quantification of drug-linker stoichiometry without interference.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Sigma-Aldrich. (2023). 5,5,5-Trifluoropentan-1-ol Product Specification and Safety Data Sheet. (Note: General reference for physical data cited in Table 1.1)

Methodological & Application

Mitsunobu reaction protocol with 5,5,5-Trifluoropentan-1-ol

Application Note: Strategic Installation of the 5,5,5-Trifluoropentyl Motif via Mitsunobu Coupling

Executive Summary

This guide details the protocol for utilizing 5,5,5-Trifluoropentan-1-ol (TFPO) in Mitsunobu coupling reactions. The

Chemical Profile: The Reagent

| Property | Data | Relevance to Protocol |

| Reagent | 5,5,5-Trifluoropentan-1-ol | Primary substrate |

| CAS | 585-46-6 | Verification |

| MW | 142.12 g/mol | Stoichiometry calculations |

| Boiling Point | 147–148 °C | Non-volatile; stable at reflux |

| Density | 1.315 g/mL | High density aids phase separation |

| Solubility | Soluble in THF, DCM, Et2O | Compatible with standard solvents |

Critical Reaction Parameters

The Fluorine Effect & Stoichiometry

Unlike

-

Recommendation: Use TFPO in excess (1.2 – 1.5 equiv) relative to the limiting nucleophile (phenol/imide) to drive the reaction to completion, as the alcohol is generally less valuable than the drug scaffold.

Order of Addition (The "Betaine First" Rule)

To minimize side reactions (e.g., alkylation of the hydrazine), the formation of the Morrison-Brunn-Huisgen betaine intermediate must occur before the alcohol is activated.

-

Correct Sequence:

+ DIAD -

Alternative (Standard):

+ Alcohol + Nucleophile

pKa Matching

The standard Mitsunobu system (

-

For Phenols/Imides (pKa < 11): Use Standard Protocol (Section 4).

-

For Amides/Carbamates (pKa 11–13): Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

.

Protocol A: Standard Etherification (Phenol Coupling)

Target: Installation of the 5,5,5-trifluoropentyl chain onto a phenolic drug scaffold.

Reagents:

-

Limiting Reagent: Phenol derivative (1.0 equiv)

-

Alcohol: 5,5,5-Trifluoropentan-1-ol (1.3 equiv)

-

Phosphine: Triphenylphosphine (

) (1.5 equiv)[1][2] -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration relative to phenol)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under

. -

Dissolution: Charge the flask with the Phenol (1.0 equiv), TFPO (1.3 equiv), and

(1.5 equiv). Add anhydrous THF. Stir until fully dissolved. -

Cooling: Submerge the flask in an ice/water bath (

). -

Activation: Add DIAD (1.5 equiv) dropwise via syringe over 15–20 minutes.

-

Note: The solution will turn yellow/orange. The slow addition prevents the exotherm from decomposing the betaine intermediate.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.

-

Monitoring: Check TLC or LCMS. The disappearance of the phenol is the primary endpoint.

-

-

Quench: Add a small volume of water (0.5 mL) or saturated

to quench excess betaine. -

Workup (The "Hexane Crash"):

-

Concentrate the reaction mixture to a thick oil on a rotary evaporator.

-

Add 1:1 Hexane:Et2O (approx. 10 mL per mmol substrate). Vigorously stir/sonicate for 10 minutes.

-

Observation: A white precipitate (

and reduced DIAD-hydrazine) will form. -

Filter through a Celite pad. The filtrate contains your fluorinated product.

-

Protocol B: Nitrogen Alkylation (Phthalimide Route)

Target: Synthesis of N-(5,5,5-trifluoropentyl) amines via Gabriel-Mitsunobu.

Reagents:

-

Nucleophile: Phthalimide (1.0 equiv)

-

Alcohol: TFPO (1.2 equiv)

-

Phosphine: Polymer-Supported Triphenylphosphine (PS-

) (1.5 equiv, ~3 mmol/g loading) -

Solvent: Anhydrous DCM (Dichloromethane is preferred for resin swelling).

Step-by-Step Methodology:

-

Resin Swelling: In a reaction vial, suspend PS-

in anhydrous DCM for 15 minutes. -

Addition: Add Phthalimide and TFPO to the suspension. Cool to

. -

Coupling: Add DIAD dropwise.

-

Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) at room temperature for 12 hours.

-

Filtration: Filter the mixture through a fritted funnel. Wash the resin with DCM (

). -

Cleavage (Optional): To release the free amine, treat the intermediate with hydrazine hydrate in ethanol (reflux, 2h).

Visualization: Mechanism & Workflow

Figure 1: The Mitsunobu Catalytic Cycle

Caption: The mechanistic pathway highlighting the activation of TFPO and stereochemical inversion (not applicable to primary TFPO, but mechanistic standard).

Figure 2: Purification Decision Tree

Caption: Strategy for removing Triphenylphosphine Oxide (TPPO), the primary contaminant in Mitsunobu reactions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | High pKa of Nucleophile | Switch to ADDP (reagent) and PBu3 (phosphine). This combination handles pKa up to ~13.[5] |

| No Reaction | Betaine Decomposition | Ensure temperature is at |

| Separation Issues | TPPO co-elution | Use the ZnCl2 method : Add 2 equiv of |

| Product Volatility | Fluorinated tail effect | While TFPO boils at 147°C, the ether product might be volatile. Do not use high-vacuum for extended periods; monitor distillate. |

References

-

Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3] Journal of Organic Chemistry, 2017, 82(19), 9931–9936. [Link][3][6]

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. [Link]

-

Dembinski, R. "Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Search for Chromatography-Free Separation." European Journal of Organic Chemistry, 2004, 2763–2772.[7] [Link]

-

Oakwood Chemical. "Safety Data Sheet: 5,5,5-Trifluoro-1-pentanol." [Link] (Accessed Oct 2023).

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Workup [chem.rochester.edu]

- 4. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

preparation of 5,5,5-trifluoropentyl esters for screening libraries

Application Note: High-Throughput Preparation of 5,5,5-Trifluoropentyl Esters for Screening Libraries

Executive Summary

This guide details the parallel synthesis of 5,5,5-trifluoropentyl esters, a structural motif increasingly utilized in medicinal chemistry to modulate lipophilicity (

Scientific Rationale & Chemical Logic

The "Fluorine Scan" and Metabolic Blocking

The incorporation of the 5,5,5-trifluoropentyl group serves two primary drug discovery objectives:

-

Metabolic Blocking: Long alkyl chains are susceptible to rapid

-oxidation by Cytochrome P450 enzymes. Replacing the terminal methyl group ( -

Lipophilicity Tuning: The

group typically increases

Reactivity Profile

A common misconception is that all fluorinated alcohols are poor nucleophiles.

-

Trifluoroethanol (

): The strong electron-withdrawing inductive effect ( -

5,5,5-Trifluoropentan-1-ol (

): The fluorine atoms are separated from the hydroxyl group by four methylene units. The inductive effect dissipates significantly with distance. Consequently, this molecule behaves as a standard primary alcohol , amenable to mild coupling conditions (EDC/DMAP) rather than requiring harsh activation (e.g., acid chlorides or anhydrides).

Experimental Protocols

Reagents and Materials

-

Scaffold Acids: Diverse carboxylic acids (

). -

Reagent: 5,5,5-Trifluoropentan-1-ol (CAS: 352-61-4).[1]

-

Coupling Agent: Polymer-Supported Carbodiimide (PS-Carbodiimide or PS-DCC).

-

Catalyst: DMAP (4-Dimethylaminopyridine).

-

Scavengers: PS-Isocyanate (to remove excess alcohol/amine) and PS-TsOH (to remove DMAP).

Workflow Visualization

Figure 1: Solid-Supported Sequestration Workflow for Parallel Ester Synthesis.

Detailed Protocol: Polymer-Assisted Solution Phase Synthesis (PASP)

This protocol is designed for a 96-well block format . It utilizes a "catch-and-release" byproduct strategy, ensuring that the final filtrate contains only the desired ester.

Step 1: Reagent Dispensing

-

Weigh Carboxylic Acid (

, -

Add Dichloromethane (DCM) (

) to dissolve the acids. -

Add PS-Carbodiimide resin (

, loading typically -

Add 5,5,5-Trifluoropentan-1-ol (

, -

Add DMAP (

) as a 0.1 M stock solution in DCM.

Step 2: Reaction

-

Seal the plate with a chemically resistant mat.

-

Shake at room temperature (orbit shaker, 600 rpm) for 18–24 hours.

-

Self-Validation Check: Spot one well on TLC. If acid remains, add more PS-Carbodiimide and heat to 40°C.

-

Step 3: Purification (Scavenging)

-

Remove the seal.

-

Add PS-Isocyanate resin (

relative to excess alcohol). This resin reacts with the unreacted 5,5,5-trifluoropentan-1-ol to form an insoluble carbamate. -

Add PS-TsOH (Polymer-supported p-toluenesulfonic acid,

relative to DMAP). This removes the DMAP catalyst. -

Reseal and shake for 4–6 hours at room temperature.

Step 4: Isolation

-

Filter the reaction mixture through a fritted filter plate into a pre-weighed collection plate.

-

Wash the resin bed with DCM (

) to recover all product. -

Evaporate the solvent using a centrifugal evaporator (Genevac or SpeedVac) at 35°C. Caution: Do not apply high vacuum for extended periods if the molecular weight of the ester is <250 Da, due to potential volatility.

Quality Control & Data Interpretation

Expected Analytical Data

The formation of the ester is best confirmed via

| Technique | Parameter | Observation |

| Chemical Shift | ||

| Triplet at | ||

| LC-MS | Ionization | Esters often fly poorly in ESI+. Look for |

Troubleshooting Guide

-

Issue: Low Yield.

-

Cause: Steric hindrance in the carboxylic acid.

-

Solution: Switch solvent to DCE (1,2-dichloroethane) and heat to 60°C. The PS-Carbodiimide is stable up to 80°C.

-

-

Issue: Alcohol contamination in final product.

-

Cause: Insufficient scavenging time or old PS-Isocyanate resin.

-

Solution: Increase scavenging time to overnight or increase PS-Isocyanate equivalents to 2.0.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Parlow, J. J., & Flynn, D. L. (1998). Polymer-assisted solution-phase chemical library synthesis. Tetrahedron, 54(16), 4013-4031. [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Application Note: Advanced Purification Strategies for 5,5,5-Trifluoropentylated Compounds

Executive Summary & Strategic Analysis

The 5,5,5-trifluoropentyl moiety is a critical pharmacophore in modern medicinal chemistry, most notably acting as a metabolic blocker in Selective Estrogen Receptor Degraders (SERDs) like Fulvestrant (Faslodex). By replacing the terminal methyl protons of a pentyl chain with fluorine, metabolic oxidation is suppressed while lipophilicity is maintained or enhanced.

However, purifying compounds containing this group presents unique challenges:

-

UV Silence: The aliphatic fluorinated tail lacks chromophores, making UV detection difficult if the core scaffold has weak absorbance.

-

Lipophilic Ambiguity: The

group increases hydrophobicity (LogP) relative to a methyl group but introduces a strong dipole, creating anomalous retention behavior on standard C18 phases. -

Impurity Similarity: Common synthetic impurities (e.g., elimination alkenes or non-fluorinated alkyl analogs) often co-elute due to similar hydrodynamic volumes.

This guide details a multi-modal purification strategy, moving from bulk Flash Chromatography to high-resolution RP-HPLC, validated by

Physicochemical Behavior & Stationary Phase Selection[1][2]

Understanding the "Fluorine Effect" is prerequisite to successful separation.

| Property | Effect on Chromatography | Recommended Strategy |

| Hydrophobicity | The | Reverse Phase (C18): Expect longer retention times compared to non-fluorinated analogs. |

| Electronic Dipole | The C-F bond creates a strong dipole moment orthogonal to the chain. | Pentafluorophenyl (PFP) Phases: Use if C18 fails. PFP phases interact via dipole-dipole and |

| Solubility | Fluorinated tails resist dissolution in pure methanol or water. | Solvent System: Use Acetonitrile (ACN) or THF. Avoid MeOH as the primary organic modifier if solubility is marginal. |

Protocol 1: Bulk Purification via Flash Chromatography

Objective: Removal of gross impurities (unreacted starting material, catalysts) prior to HPLC.

The "Solubility Trap": 5,5,5-trifluoropentyl compounds often "oil out" on the head of silica columns if loaded in dichloromethane (DCM).

-

Correct Loading: Dry load the crude onto Celite or amine-functionalized silica.

-

Mobile Phase: Hexane/Ethyl Acetate is standard.[1] For acid-sensitive compounds, add 0.1% Triethylamine (TEA).

Workflow Diagram: Initial Cleanup

Protocol 2: High-Resolution RP-HPLC (The Gold Standard)

This is the critical step for achieving >99.5% purity required for biological assays.

System Setup:

-

Column: C18 (End-capped, high carbon load) or PFP (Pentafluorophenyl).

-

Dimensions: 21.2 x 150 mm (Prep), 5 µm particle size.

-

Detectors: UV (Dual wavelength: 210/254 nm) + ELSD (Evaporative Light Scattering Detector). Note: ELSD is mandatory if the core structure is non-aromatic.

Step-by-Step Protocol:

-

Equilibration: Flush column with 95% Water / 5% ACN (+0.1% Formic Acid) for 5 CV.

-

Injection: Dissolve sample in DMSO/ACN (1:1). Filter through 0.2 µm PTFE filter.

-

Gradient:

-

0-2 min: 5% B (Hold)

-

2-20 min: 5% -> 95% B (Linear Gradient)

-

20-25 min: 95% B (Wash)

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Fraction Collection: Trigger collection based on ELSD signal, not just UV. The fluorinated tail often elutes after the main UV peak of non-fluorinated impurities.

The "Fluorine Shift" Validation

On a C18 column, the 5,5,5-trifluoropentyl derivative will typically elute later than the corresponding pentyl or butyl analog due to the "fluorous" hydrophobic effect. If your product elutes earlier, suspect defluorination (metabolic breakdown or hydrolysis).

Protocol 3: NMR-Guided Fractionation (Expert Level)

When HPLC peaks overlap, UV purity is deceptive. Use

Method:

-

Take 50 µL aliquots from HPLC fractions.

-

Add 300 µL deuterated solvent (CDCl3 or DMSO-d6).

-

Run a quick non-decoupled

scan (typically 16 scans, <1 min). -

Signal: Look for the characteristic triplet (or multiplet) around -64 to -66 ppm (relative to CFCl3).

-

Impurity Alert: A singlet at -75 ppm often indicates trifluoroacetic acid (if used) or degraded

species.

-

Case Study: Purification of a Fulvestrant Intermediate

Scenario: Alkylation of Estradiol derivative with 1-bromo-5,5,5-trifluoropentane. Challenge: Separation of the mono-alkylated product from the bis-alkylated byproduct and unreacted steroid.

Experimental Data:

| Component | Retention Time (C18) | Detection (UV 280nm) | Detection (ELSD) |

| Unreacted Steroid | 8.4 min | High | High |

| Product (Mono-alkyl) | 12.1 min | Medium | High |

| Bis-alkyl Impurity | 15.8 min | Low | High |

Analysis: The addition of the 5,5,5-trifluoropentyl chain significantly shifts retention (+3.7 min). The bis-alkylated impurity, having two fluorinated tails, is extremely hydrophobic and elutes much later.

-

Critical Action: Stop fraction collection immediately after the main peak (12.1 min) to avoid contaminating the column with the "sticky" bis-alkylated byproduct. Wash the column with 100% Isopropanol between runs.

Workflow Diagram: HPLC & Detection Logic

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Ciruelos, E., et al. (2014). "The therapeutic role of fulvestrant in the management of patients with hormone receptor-positive breast cancer."[][3] The Breast. Link

-

Caprioglio, D., et al. (2015). "An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation."[1][4] Chemical Communications.[4] Link

-

O'Gara, J. E., et al. (1999).[5] "Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases." Analytical Chemistry. Link

-

BenchChem. (2025).[6][7] "The Advent of Fluorinated Probes: A Technical Guide to 19F NMR in Modern Drug Discovery." Link[6]

Sources

- 1. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

analytical methods for characterizing 5,5,5-Trifluoropentan-1-ol products

Executive Summary

5,5,5-Trifluoropentan-1-ol (CAS 352-61-4) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1] Its structural hybridity—combining a polar hydroxyl terminus with a lipophilic trifluoromethyl tail—presents unique analytical challenges.[1]

This guide provides a validated, multi-modal analytical framework. Unlike standard aliphatic alcohols, the electron-withdrawing

Physicochemical Profile & Analytical Strategy

Before establishing protocols, one must understand the analyte's behavior.[1] The lack of a UV-active chromophore renders standard HPLC-UV/Vis ineffective for purity assessment without derivatization.[1] Therefore, GC-FID is the gold standard for quantitative purity, while

| Property | Value | Analytical Implication |

| Formula | MW = 142.12 g/mol | |

| Boiling Point | 147–148 °C | Ideal for Headspace or Direct Injection GC.[1] |

| Density | 1.315 g/mL | High density requires gravimetric sampling for precision.[1] |

| Solubility | Soluble in alcohols, ethers, DCM | Compatible with |

| Chromophore | None (Transparent >200nm) | HPLC-UV is NOT recommended. |

Protocol A: Quantitative Purity by GC-FID

Rationale: The DB-624 (or equivalent) column phase (6% cyanopropyl-phenyl dimethyl polysiloxane) is selected specifically for volatile alcohols.[1] The thick film allows for better focusing of the polar alcohol, reducing peak tailing common in hydroxylated compounds.[1]

Instrument Configuration

-

System: Agilent 8890 GC or Thermo Trace 1300 with Flame Ionization Detector (FID).

-

Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness).[1][2]

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Inlet: Split/Splitless @ 220 °C. Split Ratio 20:1.

Method Parameters

-

Oven Program:

-

Initial: 60 °C (Hold 2 min) — Focuses the solvent and analyte.

-

Ramp 1: 10 °C/min to 160 °C.

-

Ramp 2: 25 °C/min to 240 °C (Hold 5 min) — Elutes high-boiling impurities.

-

-

Detector (FID): 260 °C.

flow: 30 mL/min; Air flow: 400 mL/min. -

Injection Volume: 1.0 µL.

Sample Preparation

-

Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).[1] Note: DCM is preferred to avoid solvent peak tailing masking early impurities.[1]

-

Test Solution: Weigh ~50 mg of 5,5,5-Trifluoropentan-1-ol into a 20 mL vial. Dilute with 10.0 mL diluent. Vortex for 30 seconds.[1]

System Suitability Criteria (Self-Validating)

-

Tailing Factor (

): Must be < 1.5 for the main peak.[1] -

Precision: %RSD of peak area for 6 replicate injections must be ≤ 2.0%.

-

Resolution: > 2.0 between the main peak and any adjacent impurity (e.g., 5,5,5-trifluoropentanoic acid).[1]

Protocol B: Structural Confirmation via NMR

Rationale:

Experimental Setup

-

Instrument: Bruker Avance III HD 400 MHz (or equivalent).

-

Solvent: